![molecular formula C20H23N3O3 B2837821 N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide CAS No. 1394761-06-8](/img/structure/B2837821.png)
N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide
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Overview
Description
N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide, also known as CEP-26401, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of neuroscience, particularly in the study of memory and learning.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in memory and learning. N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide acts as a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor without directly binding to its active site. This leads to an increase in the strength of synaptic connections, which is thought to underlie the enhancement of memory consolidation.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide has been found to have several biochemical and physiological effects. Studies have shown that this compound can enhance long-term potentiation (LTP), which is a process that is involved in the strengthening of synaptic connections. N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. In addition, N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide has been found to have neuroprotective effects, which means that it can protect neurons from damage and degeneration.
Advantages and Limitations for Lab Experiments
N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide has several advantages for lab experiments. This compound is highly selective for the NMDA receptor and does not interact with other glutamate receptors. In addition, N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide has a long half-life, which means that it can be administered less frequently than other compounds. However, there are also limitations to the use of N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide in lab experiments. This compound is not orally bioavailable, which means that it must be administered through injection. In addition, the optimal dose and duration of treatment for N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide have not been fully established.
Future Directions
For research on N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide could focus on its potential therapeutic applications, the development of more potent and selective NMDA receptor modulators, and the exploration of its effects on other physiological systems.
Synthesis Methods
The synthesis of N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide involves several steps. The first step is the reaction between 4-chloro-3-nitrobenzoic acid and 4-hydroxymethylpyridine to form 4-[(pyridin-4-yl)methoxy]-3-nitrobenzoic acid. This intermediate is then reduced to 4-[(pyridin-4-yl)methoxy]-3-aminobenzoic acid using a reducing agent such as palladium on carbon. The final step involves the reaction between 4-[(pyridin-4-yl)methoxy]-3-aminobenzoic acid and N-cyanomethyl-N-(propan-2-yl)ethane-1,2-diamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to form N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide.
Scientific Research Applications
N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide has been found to have potential applications in the field of neuroscience, particularly in the study of memory and learning. Studies have shown that N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide can enhance memory consolidation, which is the process of strengthening newly formed memories. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(cyanomethyl)-3-ethoxy-N-propan-2-yl-4-(pyridin-4-ylmethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-4-25-19-13-17(20(24)23(12-9-21)15(2)3)5-6-18(19)26-14-16-7-10-22-11-8-16/h5-8,10-11,13,15H,4,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBYLRSVFVMHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N(CC#N)C(C)C)OCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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